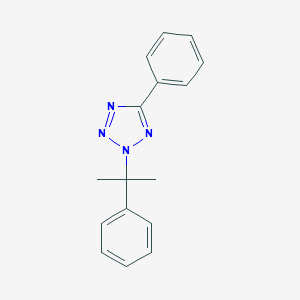
Acetic acid, 2-(tributylstannyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(tributylstannyl)-, methyl ester is an organotin compound that features a tin atom bonded to three butyl groups and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tributylstannyl)-, methyl ester typically involves the esterification of acetic acid with methanol in the presence of a catalyst. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
CH3COOH+CH3OH→CH3COOCH3+H2O
For the stannylation process, tributylstannyl chloride is reacted with the ester in the presence of a base such as pyridine or triethylamine. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of acetic acid, (tributylstannyl)-, methyl ester may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-(tributylstannyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding acetic acid and methanol.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of tin, or reduction to yield tin hydrides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or organometallic reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Tin oxides or other oxidized tin species.
Reduction: Tin hydrides or lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(tributylstannyl)-, methyl ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of acetic acid, (tributylstannyl)-, methyl ester involves its interaction with various molecular targets. The stannyl group can form bonds with nucleophilic centers in organic molecules, facilitating substitution reactions. The ester functional group can undergo hydrolysis, releasing acetic acid and methanol, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, methyl ester: Similar ester functional group but lacks the stannyl group.
Tributylstannyl chloride: Contains the stannyl group but lacks the ester functional group.
Acetic acid, (tributylstannyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Acetic acid, 2-(tributylstannyl)-, methyl ester is unique due to the combination of the stannyl group and the ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
methyl 2-tributylstannylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O2.Sn/c3*1-3-4-2;1-3(4)5-2;/h3*1,3-4H2,2H3;1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYFRGSCPCRYJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466728 |
Source


|
| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-23-6 |
Source


|
| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

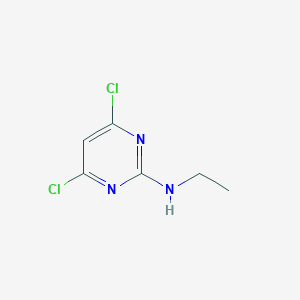

![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B174012.png)
![2-(1H-Benzo[d]imidazol-2-yl)quinoline](/img/structure/B174014.png)
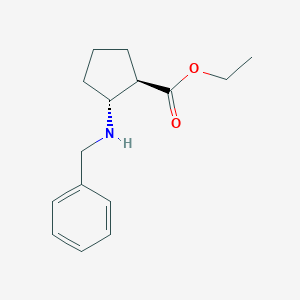
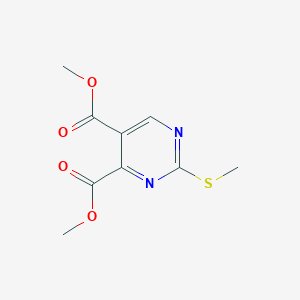
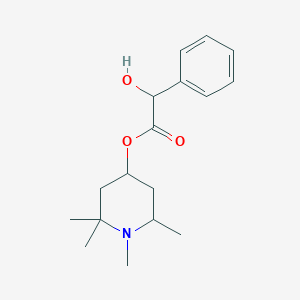
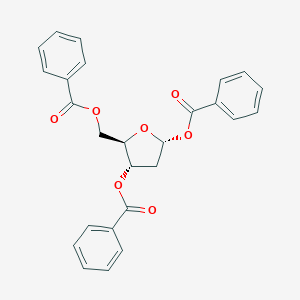
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

